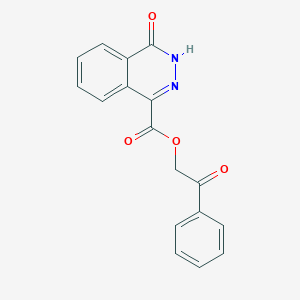
1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicine. This compound is a beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and other stress hormones on the body.
作用機序
The mechanism of action of 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol involves its ability to block the beta-adrenergic receptors in the body. These receptors are responsible for the effects of adrenaline and other stress hormones on the body. By blocking these receptors, 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol can reduce the effects of stress on the body, such as increased heart rate and blood pressure.
Biochemical and Physiological Effects:
1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol has been shown to have several biochemical and physiological effects. It can reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. It can also inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it can reduce the replication of viruses by inhibiting viral entry and replication.
実験室実験の利点と制限
One advantage of using 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to study the effects of blocking these receptors without interfering with other signaling pathways in the body. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
将来の方向性
There are several future directions for research on 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol. One direction is to study its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. Another direction is to investigate its potential use in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol involves several steps. The first step is the synthesis of 1,2,3,4-tetrahydrocarbazole, which can be achieved through a variety of methods such as catalytic hydrogenation or cyclization of appropriate precursors. The second step involves the reaction of 1,2,3,4-tetrahydrocarbazole with 4-toluidine to form 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol. This reaction can be carried out using appropriate reagents and solvents under controlled conditions.
科学的研究の応用
1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.
特性
分子式 |
C22H26N2O |
|---|---|
分子量 |
334.5 g/mol |
IUPAC名 |
1-(4-methylanilino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C22H26N2O/c1-16-10-12-17(13-11-16)23-14-18(25)15-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2,4,6,8,10-13,18,23,25H,3,5,7,9,14-15H2,1H3 |
InChIキー |
XIDFVJFDFPMONH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC(CN2C3=C(CCCC3)C4=CC=CC=C42)O |
正規SMILES |
CC1=CC=C(C=C1)NCC(CN2C3=C(CCCC3)C4=CC=CC=C42)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino]butanoic acid](/img/structure/B299624.png)

![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)
![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)
![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)
![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)

![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)